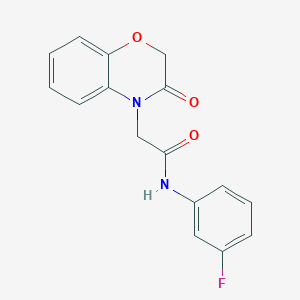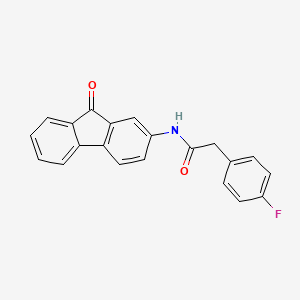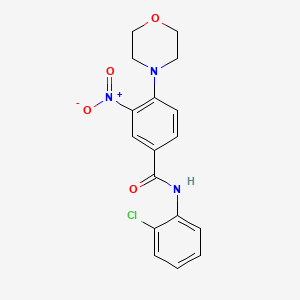![molecular formula C19H21ClN2O3 B4405753 N-(2-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4405753.png)
N-(2-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)pentanamide
Übersicht
Beschreibung
N-(2-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)pentanamide, also known as CP-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CP-1 is a novel small-molecule inhibitor that targets the protein-protein interaction between the transcription factor STAT3 and the coactivator CBP.
Wirkmechanismus
N-(2-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)pentanamide binds to the STAT3 protein and disrupts its interaction with the coactivator CBP. This interaction is critical for the activation of STAT3, which is involved in the regulation of cell growth, survival, and differentiation. By inhibiting this interaction, this compound blocks the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer effects in vitro and in vivo. In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have shown that this compound reduces tumor growth and metastasis in mouse models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)pentanamide is its specificity for the STAT3-CBP interaction. This specificity allows for targeted inhibition of the downstream signaling pathways that promote cancer cell growth and survival. However, this compound has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its pharmacokinetics and toxicity profile.
Zukünftige Richtungen
There are several future directions for research on N-(2-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)pentanamide. One potential application is in combination therapy with other cancer drugs. This compound has been shown to enhance the anti-cancer effects of other drugs, such as cisplatin and doxorubicin. Another potential application is in the treatment of other diseases that involve the STAT3 protein, such as autoimmune disorders and inflammatory diseases. Finally, more research is needed to optimize the synthesis process and improve the pharmacokinetics and toxicity profile of this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)pentanamide has been extensively studied for its potential therapeutic applications in cancer treatment. The STAT3 protein is known to play a critical role in cancer progression and metastasis, and targeting this protein has been identified as a promising strategy for cancer therapy. This compound has been shown to inhibit the STAT3-CBP interaction, leading to decreased cancer cell proliferation and increased apoptosis.
Eigenschaften
IUPAC Name |
N-[2-[[2-(2-chlorophenoxy)acetyl]amino]phenyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-2-3-12-18(23)21-15-9-5-6-10-16(15)22-19(24)13-25-17-11-7-4-8-14(17)20/h4-11H,2-3,12-13H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDPAGOSWRLQKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC=C1NC(=O)COC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{2-[3-(trifluoromethyl)phenoxy]ethyl}morpholine hydrochloride](/img/structure/B4405670.png)
![2,6-dimethyl-4-[2-(3-nitrophenoxy)ethyl]morpholine hydrochloride](/img/structure/B4405685.png)
![1-[4-(allyloxy)benzoyl]azepane](/img/structure/B4405701.png)
![1-{[(6-bromo-2-naphthyl)oxy]acetyl}pyrrolidine](/img/structure/B4405708.png)


![2-methyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B4405725.png)
![4-[3-(3,5-dimethyl-1-piperidinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B4405727.png)
![methyl 4-{2-[(2-isopropoxyphenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B4405739.png)
![N-[4-(cyanomethyl)phenyl]-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4405743.png)

![2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B4405756.png)
![4-ethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4405763.png)
